

Technical Support Center: Vaborbactam and Efflux Pump Interactions in Enterobacteriaceae

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Compound of Interest

Compound Name: Vaborbactam

Cat. No.: B611620

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the impact of efflux pumps on **vaborbactam** activity in Enterobacteriaceae.

Frequently Asked Questions (FAQs)

Q1: What is the general impact of the AcrAB-TolC efflux pump on **vaborbactam** activity?

A1: Efflux by the multidrug resistance efflux pump AcrAB-TolC has a minimal impact on **vaborbactam** activity.^{[1][2][3]} This is because **vaborbactam** is not a significant substrate for the AcrAB-TolC pump.^[1] Consequently, overexpression of AcrAB-TolC alone does not typically lead to a clinically significant increase in the Minimum Inhibitory Concentration (MIC) of meropenem-**vaborbactam**.

Q2: Can overexpression of AcrAB-TolC, in combination with other resistance mechanisms, affect meropenem-**vaborbactam** susceptibility?

A2: Yes. While the impact of AcrAB-TolC overexpression on **vaborbactam** itself is minimal, it can contribute to reduced susceptibility to meropenem-**vaborbactam** when combined with other resistance mechanisms, such as the loss of outer membrane porins (e.g., OmpK35 and OmpK36 in *Klebsiella pneumoniae*) or the presence of certain β -lactamases.^{[1][4]} For instance, a *Citrobacter freundii* isolate with a KPC-3 carbapenemase, disrupted OmpC and OmpF porins, and overexpression of AcrAB-TolC has shown a meropenem-**vaborbactam** MIC of 8 mg/L.^[4]

Q3: Are there any other efflux pumps in Enterobacteriaceae that are known to impact **vaborbactam** activity?

A3: The primary focus of research has been on the AcrAB-TolC system, as it is the major multidrug efflux pump in Enterobacteriaceae.^{[5][6]} Currently, there is limited evidence to suggest that other efflux pumps have a significant impact on **vaborbactam** activity.

Q4: How does **vaborbactam** enter the bacterial cell?

A4: **Vaborbactam** crosses the outer membrane of *Klebsiella pneumoniae* through the OmpK35 and OmpK36 porins, with OmpK36 being the preferred channel.^{[1][2][7]}

Troubleshooting Guide

Issue 1: A slight increase in meropenem-**vaborbactam** MIC is observed in an AcrAB-TolC overexpressing strain.

- Possible Cause 1: While **vaborbactam** is a poor substrate, high-level overexpression of AcrAB-TolC might lead to a marginal level of efflux, contributing to a minor increase in the MIC.
- Troubleshooting Step 1: Quantify the expression level of *acrA*, *acrB*, and *tolC* genes using qRT-PCR to confirm the level of overexpression.
- Possible Cause 2: The observed MIC shift may be due to the efflux of meropenem, which is a substrate of AcrAB-TolC, rather than **vaborbactam**.
- Troubleshooting Step 2: Perform MIC testing with and without an efflux pump inhibitor (EPI) like Phenylalanine-Arginine β -Naphthylamide (PA β N) to assess the contribution of efflux to the MIC of meropenem alone versus meropenem-**vaborbactam**. A significant reduction in the meropenem MIC in the presence of an EPI would support this.
- Possible Cause 3: Your strain may have acquired additional resistance mechanisms, such as mutations in porin genes.
- Troubleshooting Step 3: Sequence the major porin genes (e.g., *ompK35*, *ompK36* in *K. pneumoniae* or *ompF*, *ompC* in *E. coli*) to check for mutations that could lead to reduced

permeability.

Issue 2: Inconsistent results in efflux pump inhibition assays.

- Possible Cause 1: The concentration of the efflux pump inhibitor (EPI) may be suboptimal or toxic to the bacterial cells.
- Troubleshooting Step 1: Perform a dose-response experiment to determine the optimal, non-toxic concentration of the EPI for your specific bacterial strain.
- Possible Cause 2: The EPI itself may be a substrate of the efflux pump, leading to competition with the intended substrate.
- Troubleshooting Step 2: Use a well-characterized EPI and consider its known interactions with the efflux pumps in your bacterial species.
- Possible Cause 3: The experimental conditions, such as incubation time and growth phase of the bacteria, are not standardized.
- Troubleshooting Step 3: Ensure that all experiments are performed with bacteria in the mid-logarithmic growth phase and that incubation times are consistent across all replicates and experiments.

Quantitative Data Summary

The following tables summarize the impact of efflux pumps on the MICs of meropenem and meropenem-**vaborbactam** in Enterobacteriaceae.

Table 1: Meropenem-**Vaborbactam** MICs in the Presence of Efflux Pump Overexpression and/or Porin Loss

Organism	Relevant Genotype	Meropenem MIC (µg/mL)	Meropenem-Vaborbactam MIC (µg/mL)	Fold Change in Meropenem MIC with Vaborbactam
K. pneumoniae	KPC-3, WT porins, WT AcrAB	>64	0.5	>128
K. pneumoniae	KPC-3, ΔompK35/36, WT AcrAB	>64	4	>16
K. pneumoniae	KPC-3, WT porins, AcrAB overexpression	>64	1	>64
K. pneumoniae	KPC-3, ΔompK35/36, AcrAB overexpression	>64	8	>8
C. freundii	KPC-3, disrupted OmpC/F, AcrAB-TolC overexpression	-	8	-

Data synthesized from multiple sources for illustrative purposes.

Experimental Protocols

Broth Microdilution MIC Testing for Meropenem-Vaborbactam

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

- Preparation of Antimicrobial Solutions: Prepare stock solutions of meropenem and **vaborbactam**. For meropenem-**vaborbactam** testing, **vaborbactam** is typically used at a fixed concentration of 8 µg/mL.

- Inoculum Preparation:
 - Select 3-5 well-isolated colonies of the test organism from an overnight agar plate.
 - Suspend the colonies in saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard.
 - Dilute the standardized inoculum in MHB to a final concentration of approximately 5×10^5 CFU/mL in the wells of the microdilution plate.
- Plate Inoculation: Dispense the standardized inoculum into the wells of a 96-well microtiter plate containing serial dilutions of meropenem with a fixed concentration of **vaborbactam** (8 µg/mL).
- Incubation: Incubate the plates at $35^\circ\text{C} \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.
- Reading Results: The MIC is the lowest concentration of meropenem (in the presence of **vaborbactam**) that completely inhibits visible growth of the organism.

Ethidium Bromide-Agar Cartwheel Method for Efflux Pump Activity

This method provides a qualitative assessment of efflux pump activity.

- Plate Preparation: Prepare Mueller-Hinton Agar (MHA) plates containing varying concentrations of ethidium bromide (e.g., 0.5, 1.0, 1.5, and 2.0 mg/L).
- Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
- Inoculation: Using a sterile cotton swab, inoculate the test strains and a control strain (with known efflux activity) on the ethidium bromide-containing MHA plates in a radial pattern, resembling the spokes of a cartwheel.^{[8][9][10]}
- Incubation: Incubate the plates at 37°C for 16-18 hours.

- Visualization: Examine the plates under a UV transilluminator. The level of fluorescence is inversely proportional to the efflux pump activity. Strains with high efflux activity will show less fluorescence as they pump out the ethidium bromide.[8]

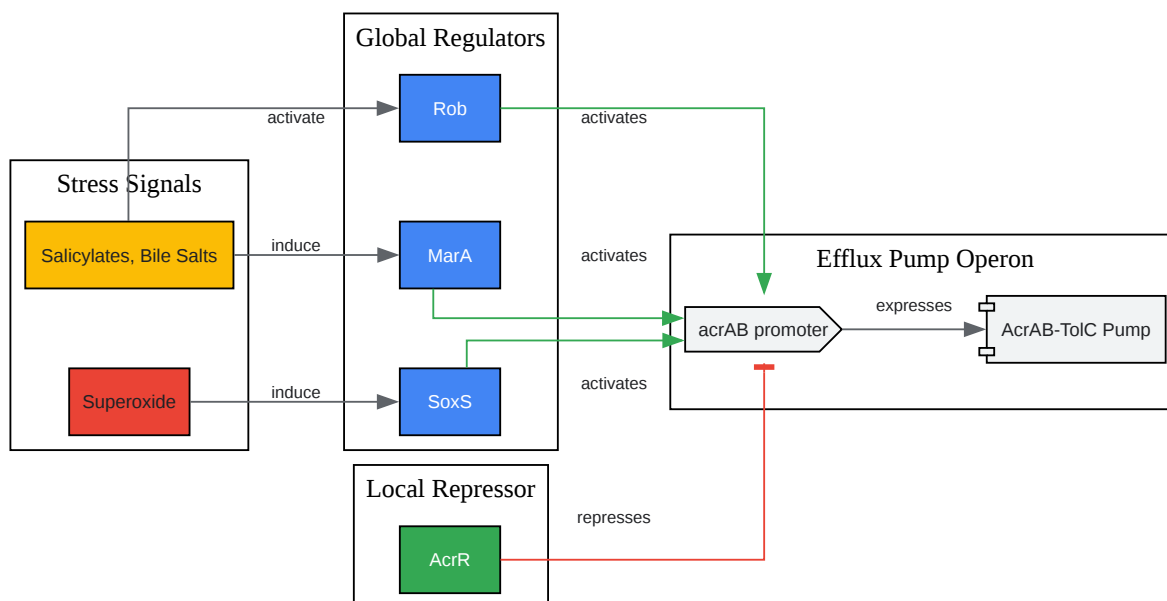
Quantitative Real-Time PCR (qRT-PCR) for Efflux Pump Gene Expression

This protocol allows for the quantification of the expression levels of efflux pump genes.

- RNA Extraction:
 - Grow bacterial cultures to mid-log phase.
 - Extract total RNA using a commercial RNA purification kit, including a DNase treatment step to remove any contaminating genomic DNA.
- cDNA Synthesis:
 - Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit with random primers or gene-specific primers.
- Real-Time PCR:
 - Perform real-time PCR using a SYBR Green-based master mix, the synthesized cDNA as a template, and primers specific for the target efflux pump genes (e.g., *acrA*, *acrB*) and a housekeeping gene (e.g., *rpoB*, *gyrA*) for normalization.
- Data Analysis:
 - Determine the cycle threshold (Ct) values for the target and housekeeping genes.
 - Calculate the relative gene expression using the $\Delta\Delta C_t$ method, comparing the expression in the test strain to a wild-type or control strain.[11]

Visualizations

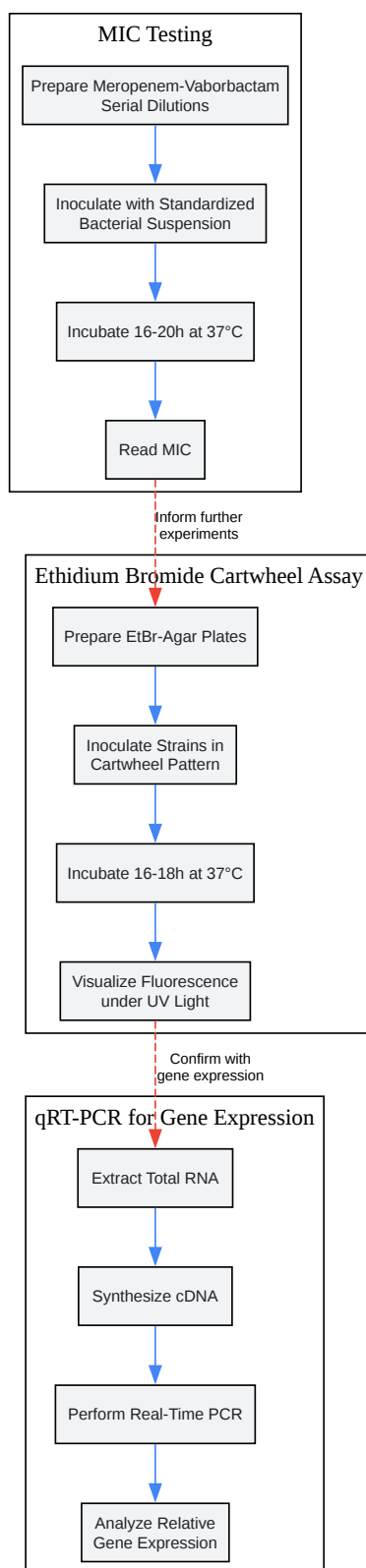
Signaling Pathway of AcrAB-TolC Regulation in *E. coli*



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Caption: Regulation of the AcrAB-TolC efflux pump in *E. coli*.

Experimental Workflow for Efflux Pump Activity Assessment



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